molecular formula C12H16BNO5 B2692535 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1339927-68-2

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B2692535
CAS No.: 1339927-68-2
M. Wt: 265.07
InChI Key: LCTYSKLEXBBODM-UHFFFAOYSA-N
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Description

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1339927-68-2) is a boronic ester derivative of significant interest in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . The compound features a phenol backbone substituted with a strong electron-withdrawing nitro group at the ortho (2-) position and a pinacol boronate ester at the para (5-) position . This specific architecture gives the compound its unique reactivity; the boronate group is pivotal in facilitating carbon-carbon bond formation in key reactions such as the Suzuki-Miyaura cross-coupling, while the nitro group profoundly modulates the electronic environment of the aromatic ring and enhances the acidity of the phenolic hydroxyl group . In the context of Suzuki-Miyaura coupling, the mechanism of action involves the interaction of the boronic ester group with a palladium catalyst to form a palladium-boron complex. This complex subsequently undergoes transmetalation with an organohalide, leading to the formation of a biaryl product after reductive elimination . The presence of the ortho-nitro group is a critical structural feature that differentiates this compound from its analogues. When compared to meta-substituted nitro analogues, the ortho-nitro group in this compound can influence the reactivity and efficiency in catalytic processes . Beyond cross-coupling, the molecule offers versatile chemical handles for further transformation. The nitro group can be reduced to a corresponding aniline derivative, and the phenolic hydroxyl group can participate in esterification or etherification reactions, making it a valuable synthetic intermediate for constructing more complex molecular architectures . This product is intended for research applications and is not intended for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14(16)17)10(15)7-8/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTYSKLEXBBODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a nitrophenol derivative. One common method is the reaction of 2-nitrophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanisms:
The compound is known for its ability to undergo borylation reactions, which are crucial in organic synthesis. It can react with alkylbenzenes in the presence of palladium catalysts to form pinacol boronates. This reaction is pivotal for constructing complex organic molecules efficiently.

Applications in Drug Development:
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The nitro group can be reduced to an amino group through enzymatic processes, which alters the compound's reactivity and biological profile. Such modifications are essential in developing new drugs with improved efficacy and safety profiles .

Catalysis

Transition Metal Catalysis:
The compound serves as a substrate for various transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances the efficiency of catalytic processes such as hydroboration and cross-coupling reactions. These processes are fundamental in synthesizing pharmaceuticals and agrochemicals .

Environmental Applications:
Due to its chemical properties, this compound can also be utilized in environmental applications such as pollutant degradation. Its interactions with nucleophiles can facilitate the breakdown of hazardous substances, making it a candidate for developing environmentally friendly remediation strategies .

Material Science

Polymer Chemistry:
In material science, the compound's boronate functionality enables its use in creating novel polymers and materials. Boronic acids and their derivatives are known for their ability to form dynamic covalent bonds with diols, leading to the development of smart materials that respond to external stimuli .

Sensor Development:
The unique properties of this compound also lend themselves to sensor technology. Its ability to interact selectively with certain biomolecules makes it useful in designing sensors for detecting specific analytes in biological samples .

Case Study 1: Drug Development

A study investigated the reduction of the nitro group in similar compounds using specific oxidoreductases. The results demonstrated that modifications led to increased bioactivity against certain cancer cell lines, highlighting the potential of this compound in targeted cancer therapies .

Case Study 2: Environmental Remediation

Research focused on using boronic acid derivatives for the removal of heavy metals from contaminated water sources. The study found that these compounds effectively chelated heavy metals, facilitating their removal through filtration processes .

Mechanism of Action

The mechanism of action of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol largely depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the phenol ring .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring critically affects electronic properties and reactivity. Key comparisons include:

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1158236-73-7)
  • Structural Difference : Nitro group at the 3-position instead of 2.
  • This may decrease reactivity in Suzuki-Miyaura reactions compared to the ortho-nitro analogue .
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1256360-32-3)
  • Structural Difference : Two chloro substituents at 2- and 4-positions.
  • Impact : Chloro groups are moderately electron-withdrawing but less so than nitro. The dual substitution increases steric hindrance and may reduce coupling efficiency in bulky catalytic systems .
3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1451391-17-5)
  • Structural Difference : Chloro substituent at the 3-position adjacent to the boronate.
  • Impact : Steric hindrance near the boronate group may impede transmetalation steps in cross-coupling. The electron-withdrawing effect of chlorine is weaker than nitro, leading to slower reaction kinetics .

Functional Group Variations

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde (CAS 1356962-09-8)
  • Structural Difference: Aldehyde group replaces the phenol hydroxyl.
  • The absence of a phenolic proton eliminates acidity-driven interactions, altering solubility and catalytic behavior .
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Structural Difference : Methyl groups at 2- and 6-positions.
  • Impact : Methyl groups donate electron density, deactivating the ring and reducing boronate reactivity. Steric bulk may further hinder coupling efficiency .

Physical Properties

Compound (CAS) Melting Point (°C) Solubility (Polar Solvents) Key Substituent Effects
2-Nitro-5-(pinacol boronate)phenol Not reported Moderate Strong electron withdrawal (Nitro)
4-(Pinacol boronate)phenol (269409-70-3) 112–117 High Para-substitution, no nitro
3-(Pinacol boronate)phenol (214360-76-6) 96.5–98.2 Moderate Meta-substitution, no nitro

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity at the boronate-bearing carbon, favoring oxidative addition in Pd-catalyzed reactions. Comparatively, chloro or methyl substituents reduce this effect, leading to slower kinetics .

Biological Activity

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, highlighting its mechanisms of action and therapeutic potential.

  • Molecular Formula : C₁₂H₁₇BN₂O₄
  • Molecular Weight : 264.09 g/mol
  • CAS Number : 833486-94-5
  • Physical State : Solid (light yellow to amber)
  • Melting Point : 175–180 °C
  • Solubility : Soluble in dimethylformamide

Synthesis

The synthesis of this compound typically involves the reaction of nitrophenol derivatives with boron-containing reagents under controlled conditions. The use of specific catalysts can enhance yield and purity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of phenolic compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC₅₀ Values : In vitro assays indicated that related compounds displayed IC₅₀ values ranging from 0.56 µM to >100 µM against different cancer cell lines . The introduction of substituents such as nitro or boron groups can enhance this activity.
CompoundCell LineIC₅₀ (µM)
Compound AA549 (lung cancer)0.56
Compound BHL-60 (leukemia)1.0
Compound CMDA-MB-435 (melanoma)<0.01

The biological activity of this compound is attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : Studies indicate that these compounds can activate caspase pathways in treated cells, promoting programmed cell death .
  • Nuclear Condensation : Compounds demonstrate significant nuclear condensation in treated cells compared to controls, a hallmark of apoptosis .

Case Study 1: Anticancer Activity in Lung Cancer Cells

A study examined the effects of this compound on A549 lung cancer cells. The compound exhibited:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 nM.
  • Apoptosis Induction : Flow cytometry analysis revealed a marked increase in apoptotic cells after treatment.

Case Study 2: Effects on Leukemia Cell Lines

In another investigation involving HL-60 and U937 leukemia cell lines:

  • Cell Cycle Analysis : The compound induced G2/M phase arrest.
  • Caspase Activation : Enhanced caspase-3 activity was noted upon treatment with concentrations as low as 100 nM.

Q & A

Q. What is the role of the boronic ester group in 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in cross-coupling reactions?

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process for forming carbon-carbon bonds. The boronic ester acts as an aryl donor, coupling with aryl halides or triflates in the presence of bases like Cs₂CO₃ (commonly used in aryl ether syntheses) . This reactivity is critical for synthesizing biaryls or functionalized aromatic systems in materials science and medicinal chemistry.

Q. How can researchers synthesize and purify this compound?

A typical synthesis involves:

  • Protection of the phenol group (if required) to prevent side reactions.
  • Boronic ester formation via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures . Purity is verified by HPLC (>98%) or NMR (absence of unreacted starting materials) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹¹B NMR : Confirms boronic ester formation (δ ~30–35 ppm for pinacol boronic esters) .
  • ¹³C NMR : Identifies the nitro group (C-NO₂ resonance ~140–150 ppm) and aromatic carbons.
  • IR Spectroscopy : Detects B-O (∼1350 cm⁻¹) and NO₂ (∼1520 and 1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Research Questions

Q. How can contradictory data on cross-coupling efficiency with this compound be resolved?

Variations in reaction yields may arise from:

  • Catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos .
  • Steric hindrance : The nitro group at the 2-position may reduce coupling efficiency with bulky substrates.
  • Base optimization : Test Cs₂CO₃, K₃PO₄, or Na₂CO₃ to mitigate deprotonation side reactions . Systematic screening using a Design of Experiments (DoE) approach is recommended to isolate critical variables .

Q. What strategies enable functionalization of the nitro group while preserving the boronic ester?

The nitro group can be selectively reduced to an amine (e.g., using H₂/Pd-C or Zn/HCl) for further derivatization. Key considerations :

  • Protection of the boronic ester : Use mild reducing conditions to avoid hydrolysis of the dioxaborolane ring.
  • Nucleophilic aromatic substitution : Replace NO₂ with amines or thiols under basic conditions . Monitor reaction progress via TLC or in situ FTIR to detect intermediate formation .

Q. How does the nitro group influence the thermal stability of this compound?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for boronic esters).
  • Differential Scanning Calorimetry (DSC) : Detect exothermic peaks indicating nitro group instability under heat .
  • Handling recommendations : Store at –20°C under inert atmosphere to prevent degradation .

Q. What computational methods model the electronic effects of the nitro and boronic ester groups?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity in cross-coupling or electrophilic substitution.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions near the nitro group . Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is commonly used .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Intermediate characterization : Use LC-MS or ¹H NMR to identify side products (e.g., boronic ester hydrolysis or nitro reduction).
  • Reaction monitoring : Employ in situ Raman spectroscopy to track boronic ester integrity during heating .
  • Scale-up adjustments : Replace THF with toluene for higher-temperature reactions to improve solubility .

Q. What applications exist for this compound in materials science?

  • OLEDs : As a building block for electron-transport layers due to the nitro group’s electron-withdrawing properties .
  • Polymer synthesis : Incorporate into conjugated polymers via Suzuki coupling to enhance charge-transfer properties .
  • Sensor development : Functionalize with fluorophores for nitroaromatic detection .

Q. How to safely handle and store this compound?

  • Storage : Keep in amber vials under argon at –20°C to prevent boronic ester hydrolysis and nitro group degradation .
  • Safety protocols : Use explosion-proof equipment due to potential nitro group instability under mechanical stress .

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